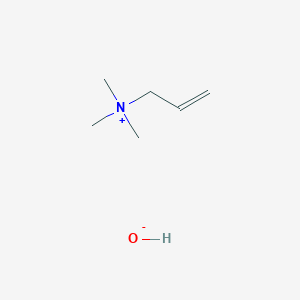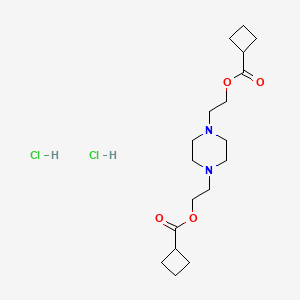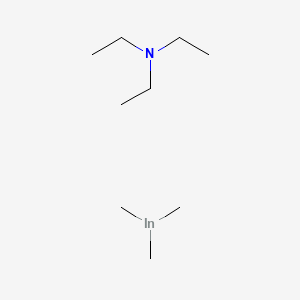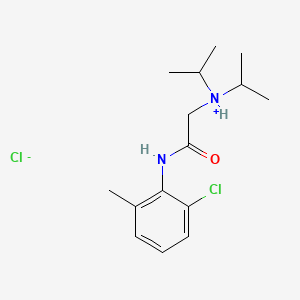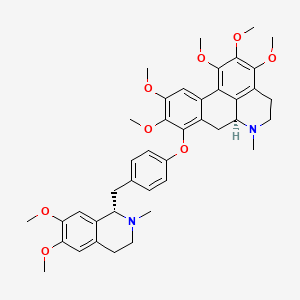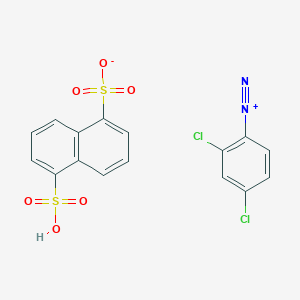
2,4-Dichlorophenyldiazonium-1,5-*naphtha lenedisulfo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is a diazonium salt with the molecular formula Cl₂C₆H₃N₂(O₃SC₁₀H₆SO₃H)·xH₂O. This compound is known for its applications in histology and hematology, particularly in the spectrophotometric detection of total bilirubin in serum . It is a faint yellow powder with a molecular weight of 461.30 (anhydrous basis) and a melting point of 195°C (dec.) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo typically involves the diazotization of 2,4-dichloroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require a low temperature to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure the purity and stability of the final product. The process is typically carried out in specialized reactors designed to handle the exothermic nature of diazotization reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Major Products Formed
Substitution Reactions: Products include 2,4-dichlorophenyl derivatives such as chlorobenzene and phenol derivatives.
Coupling Reactions: Azo compounds are the major products, which are often used as dyes and pigments.
Scientific Research Applications
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin in serum.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo involves the formation of a diazonium ion, which can undergo electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and amines to form azo compounds. These reactions are facilitated by the presence of electron-donating groups on the nucleophiles, which stabilize the transition state and promote the formation of the final product .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenediazonium chloride: Similar in structure but lacks the naphthalenedisulfonate group.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of chlorine atoms.
2,4,6-Trichlorobenzenediazonium chloride: Contains an additional chlorine atom at the 6-position.
Uniqueness
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is unique due to its naphthalenedisulfonate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as diagnostic assays and histological staining .
Properties
Molecular Formula |
C16H10Cl2N2O6S2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-1 |
InChI Key |
DBSHZQPPSDPIMP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
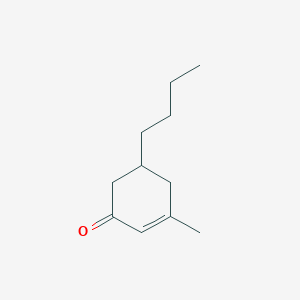
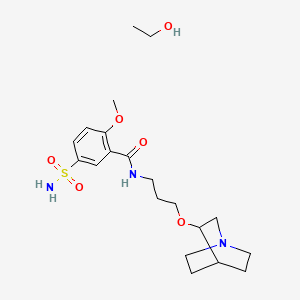

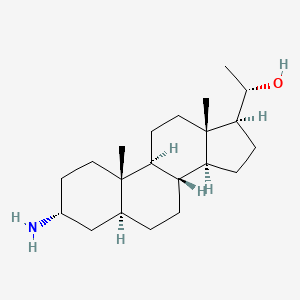
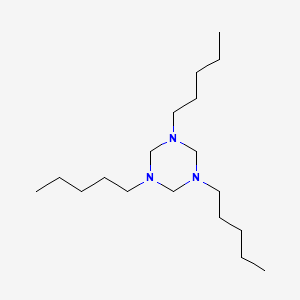
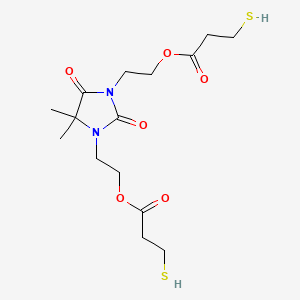
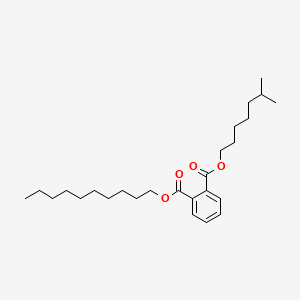
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
